molecular formula C11H10O4 B190902 7,8-Dimethoxycoumarin CAS No. 2445-80-9

7,8-Dimethoxycoumarin

Cat. No. B190902
CAS RN: 2445-80-9
M. Wt: 206.19 g/mol
InChI Key: CHBBSMUTOCUVDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7,8-Dimethoxycoumarin has been achieved through various methods. One such method involves the use of 3,4-Dimethoxy- and 3,6-dimethoxysalicylaldehydes which gave the corresponding coumarins in good yield by the method using phosphorane reagent in N, N-diethylaniline under reflux .


Molecular Structure Analysis

The molecular structure of 7,8-Dimethoxycoumarin includes two methoxy groups attached to a coumarin backbone . The InChI code for 7,8-Dimethoxycoumarin is InChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9 (12)15-10 (7)11 (8)14-2/h3-6H,1-2H3 .


Chemical Reactions Analysis

7,8-Dimethoxycoumarin has been found to exhibit anti-inflammatory effects in various studies. For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines in TNF-α-treated human keratinocyte HaCaT cells .


Physical And Chemical Properties Analysis

7,8-Dimethoxycoumarin has a molecular weight of 206.19 g/mol and a molecular formula of C11H10O4 . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Renal Protection

7,8-Dimethoxycoumarin (DMC) has been studied for its potential in protecting against acute renal failure induced by cisplatin and ischemia/reperfusion injury in rats. This protective effect is attributed to DMC's antioxidant, anti-inflammatory properties, and its role in preventing the opening of mitochondrial permeability transition pores (Muthuraman et al., 2012).

Gastric Health

DMC, isolated from Citrus decumana peels, demonstrated significant anti-secretory and anti-inflammatory effects on gastritis induced by pyloric ligation in rats. The highest dose of DMC notably decreased various gastric parameters, suggesting its therapeutic potential in gastritis treatment (Sood et al., 2010).

Anti-Cancer Properties

5,7-Dimethoxycoumarin, a variant of DMC, showed antiproliferative activity against melanoma cell lines. It induced cell cycle arrest and differentiation in these cells, suggesting potential therapeutic benefits in cancer treatment (Alesiani et al., 2008).

Dermatological Applications

DMC has been identified to suppress pro-inflammatory cytokines and chemokines in TNF-α-treated human keratinocyte HaCaT cells, possibly by inhibiting NF-κB and MAPK pathways. This indicates DMC's potential as a therapeutic agent for skin inflammatory diseases (Lee et al., 2019).

Phytopathology

6,7-Dimethoxycoumarin, another variant, exhibited antifungal properties in citrus plants, providing resistance against Phytophthora gummosis (Afek et al., 1986).

Neuroprotective Effects

5,7-Dimethoxycoumarin showed potential in preventing depression in rats under chronic mild stress by influencing the expression of heat shock protein-70 and inhibiting monoamine oxidase-A levels (Yang & Wang, 2016).

Biomedical Research

6,7-Dimethoxy-coumarin serves as a fluorescence reporter for studying biological systems, particularly useful in protein studies and as a substrate for hydrolase enzymes (Ghose et al., 2018).

properties

IUPAC Name

7,8-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9(12)15-10(7)11(8)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBBSMUTOCUVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179212
Record name 7,8-Dimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxycoumarin

CAS RN

2445-80-9
Record name 7,8-Dimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2445-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
N Lee, YC Chung, YB Kim, SM Park… - Die Pharmazie-An …, 2020 - ingentaconnect.com
Background: Melanin in the skin is the defense against the harmful UV radiation, which is considered as one of the major risk factors for skin cancer. The compound 7,8-…
Number of citations: 10 www.ingentaconnect.com
N Lee, YC Chung, CI Kang, SM Park, CG Hyun - Cosmetics, 2019 - mdpi.com
7,8-dimethoxycoumarin (DMC, C11H10O4), a natural coumarin compound, is present in Citrus plants including Citrus decumana and grapefruit. It is known to have protective effects on …
Number of citations: 9 www.mdpi.com
S Sood, A Muthuraman, NS Gill, M Bali… - Journal of Asian …, 2010 - Taylor & Francis
The present study was designed to investigate the effect of 7,8-dimethoxycoumarin (DMC) isolated from ethyl acetate extract of Citrus decumana peels on gastritis in rats. Isolation of 7,8-…
Number of citations: 9 www.tandfonline.com
K Yamamoto, S Kato, H Shimomura - Journal of Chromatography A, 1986 - Elsevier
GC-MS-SIM GC-MS-STM was performed on a JEOL Model JMS DX-300 gas chromatograph-mass spectrometer system equipped with a data processing system. Chromatographic …
Number of citations: 10 www.sciencedirect.com
A Muthuraman, S Sood, M Ramesh, KDS Puri… - Naunyn-Schmiedeberg's …, 2012 - Springer
This study was designed to investigate the role of 7,8-dimethoxycoumarin on cisplatin- and ischemia/reperfusion (I/R)-induced acute renal failure in rats. Acute renal failure was induced …
Number of citations: 9 link.springer.com
H ISHII, T ISHIKAWA, H WADA, H MIYAZAKI… - Chemical and …, 1992 - jstage.jst.go.jp
In connection with studies on the structure elucidation of the so-called Reisch’s coumarin isolated from Toddalia asiatica, syntheses of two coumarins (4 and 5) were accomplished via …
Number of citations: 42 www.jstage.jst.go.jp
N Lee, JH Ko, S Moon, JM Han, CG Hyun - 한국식품영양과학회학술대회 …, 2018 - dbpia.co.kr
비가열 채소류 및 과일류 등은 다량의 미생물이나 식중독균에 오염되었을 경우 식품안전의 심각한 위협요소이다. 이에 생채소나 과일의 위생 안전성에 대한 급식 관리자나조리종사자의 …
Number of citations: 0 www.dbpia.co.kr
石井永, 石川勉, 和田久弥, 宮崎秀敏… - Chemical and …, 1992 - jlc.jst.go.jp
In connection with studies on the structure elucidation of the so-called Reisch's coumarin isolated from Toddalia asiatica, syntheses of two coumarins (4 and 5) were accomplished via …
Number of citations: 3 jlc.jst.go.jp
GJ Ikeda, RS Stanaszek, SL Mueller - Xenobiotica, 1974 - Taylor & Francis
1. Following single oral doses (50 mg/kg) of 3-(γ-morpholino-β-3′,4′,5′-trimethoxybenzoxypropyl)-4-methyl-7,8-dimethoxy[4- 14 C]courmarin hydrochloride (ABBOTT-37624) to …
Number of citations: 1 www.tandfonline.com
NJ Desai, S SETHNA - The Journal of Organic Chemistry, 1957 - ACS Publications
The synthesis of 4, 5-dihydroxy-, 4, 5-dihydroxy-6-methoxy-, and 4, 7, 8-trihydroxycoumarin has been described. The Elbs persulfate oxidation of 4, 7, 8-trimethoxy and 4, 7-…
Number of citations: 28 pubs.acs.org

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